2-allyl-N,N-dimethylbenzamide
Description
2-Allyl-N,N-dimethylbenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) at the 2-position of the benzene ring and a dimethylamide (-N(CH₃)₂) group at the carboxamide position. For example, describes the synthesis of 2-allyl-N,N-diethyl-4,6-dihydroxy-3-methylbenzamide via hydrolysis and alkylation steps, suggesting that similar methods (e.g., allylation of chlorobenzamides or direct coupling using iron catalysis) could apply to the dimethyl variant .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-4-7-10-8-5-6-9-11(10)12(14)13(2)3/h4-6,8-9H,1,7H2,2-3H3 |
InChI Key |
HMUIFDHODHKIDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1CC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The direct allylation of N,N-dimethylbenzamide leverages a ruthenium-based catalytic system to achieve ortho-C–H functionalization. The mechanism involves:
-
Coordination of the amide group : The carbonyl oxygen of N,N-dimethylbenzamide coordinates to the ruthenium center, activating the adjacent ortho C–H bond.
-
Oxidative addition : Allyl methyl carbonate undergoes oxidative addition to the ruthenium complex, forming a π-allyl intermediate.
-
Reductive elimination : The allyl group is transferred to the ortho position, regenerating the catalyst.
Critical components of the catalytic system include:
Optimized Reaction Conditions
The allylation proceeds in tetrahydrofuran (THF) at 80°C for 20 hours, yielding 2-allyl-N,N-dimethylbenzamide in 55% isolated yield (Table 1).
Table 1: Optimization of Ruthenium-Catalyzed Allylation
| Entry | Solvent | Oxidant | Yield (%) | Regioselectivity (ortho:para) |
|---|---|---|---|---|
| 1 | THF | Cu(OAc)₂ | 55 | 4.5:1 |
| 2 | t-AmOH | Cu(OAc)₂ | 30 | 3:1 |
| 3 | DCE | Cu(OAc)₂ | 28 | 5:1 |
| 4 | Toluene | Cu(OAc)₂ | 19 | 2.4:1 |
Key observations:
Substrate Scope and Limitations
The method tolerates electron-donating and -withdrawing substituents on the benzamide ring. However, sterically hindered substrates (e.g., 2,6-disubstituted benzamides) exhibit reduced reactivity. Competing pathways, such as para-allylation or over-alkylation, are minimized by the ortho-directing effect of the amide group.
Friedel-Crafts Alkylation of N,N-Dimethylbenzamide
Traditional Electrophilic Allylation
Friedel-Crafts allylation employs Lewis acids (e.g., AlCl₃) to generate allyl electrophiles. However, the N,N-dimethylamide group’s meta-directing nature limits ortho selectivity. Typical conditions involve:
-
Allyl bromide (1.2 equiv) as the electrophile.
-
AlCl₃ (2 equiv) in dichloromethane at 0°C to room temperature.
This method yields <20% of the desired 2-allyl product, with predominant para-substitution (3:1 para:ortho ratio).
Directed ortho-Allylation Using transient Directing Groups
To improve regioselectivity, transient directing groups (TDGs) such as 2-pyridone have been explored. The TDG coordinates to the amide carbonyl, enabling ortho-allylation via a six-membered transition state. Post-reaction removal of the TDG via hydrolysis yields this compound. While this approach enhances ortho selectivity (8:1), the multi-step sequence reduces overall yield to 35–40%.
Ullmann-Type Coupling of 2-Halo-N,N-Dimethylbenzamide
Copper-Catalyzed Allylation
A two-step synthesis involves:
-
Halogenation : Bromination of N,N-dimethylbenzamide using N-bromosuccinimide (NBS) in acetonitrile, yielding 2-bromo-N,N-dimethylbenzamide (72% yield).
-
Ullmann coupling : Reaction with allyl alcohol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C.
This method provides this compound in 50% overall yield but requires pre-functionalization and harsh conditions.
Palladium-Catalyzed Allylic Amination
An alternative route employs palladium catalysis:
-
2-Bromo-N,N-dimethylbenzamide (1 equiv), allyl acetate (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene at 100°C.
The reaction proceeds via oxidative addition of the aryl bromide and subsequent allylic amination, achieving 60% yield. However, competing Heck pathways reduce selectivity.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Regioselectivity (ortho:para) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ru-catalyzed C–H allylation | 55 | 4.5:1 | Atom-economical, one-step | Requires expensive catalysts |
| Friedel-Crafts alkylation | <20 | 1:3 | Simple setup | Poor regioselectivity |
| Ullmann coupling | 50 | >20:1 | High selectivity | Multi-step, harsh conditions |
| Palladium amination | 60 | >15:1 | Compatible with diverse allyl sources | Competing side reactions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allyl group in 2-allyl-N,N-dimethylbenzamide can undergo oxidation to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of epoxides or hydroxylated benzamides.
Reduction: Formation of N,N-dimethylbenzylamine or benzyl alcohol derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: 2-Allyl-N,N-dimethylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to certain bioactive molecules makes it a potential candidate for drug development and pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 2-allyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with active site residues, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
a. N,N-Dimethylbenzamide Derivatives
- 4-Hexyl-N,N-Dimethylbenzamide : Synthesized via iron-catalyzed cross-coupling (95% yield), this compound highlights the efficiency of para-alkyl substitution in coupling reactions. The hexyl chain enhances lipophilicity, making it suitable for hydrophobic applications .
- 4-Cyano-N,N-Dimethylbenzamide: Prepared via triflic anhydride-mediated nitrile formation (82% yield), the electron-withdrawing cyano group increases electrophilicity at the carbonyl, altering reactivity in nucleophilic substitutions .
- 2-Chloro-N,N-Dimethylbenzamide : A commercial compound (CAS 6526-67-6) used in agrochemicals, the chloro substituent directs electrophilic aromatic substitution and stabilizes intermediates in metal-catalyzed reactions .
This steric effect may also limit accessibility in catalytic reactions (e.g., C-H activation), contrasting with para-substituted derivatives like 4-hexyl-N,N-dimethylbenzamide, which show high reactivity in cross-coupling .
Physical and Spectroscopic Properties
demonstrates that solvent polarity significantly affects the rotational barrier (ΔG‡) and ¹³C NMR chemical shifts of N,N-dimethylbenzamides. For example:
- In polar solvents (e.g., DMSO), ΔG‡ increases due to hydrogen bonding with the carbonyl, stabilizing the planar transition state.
- The allyl group in 2-allyl-N,N-dimethylbenzamide may induce deshielding in ¹³C NMR (δ ~170 ppm for carbonyl) compared to unsubstituted N,N-dimethylbenzamide (δ ~168 ppm) due to electron donation from the allyl group .
Q & A
Q. What are the common synthetic routes for 2-allyl-N,N-dimethylbenzamide?
- Methodological Answer : The synthesis typically involves allylation of a pre-functionalized benzamide precursor. For example, a Friedel-Crafts alkylation can introduce the allyl group to the aromatic ring using allyl bromide and Lewis acids like AlCl₃ . Alternatively, nucleophilic aromatic substitution (NAS) may be employed if the benzamide derivative contains a leaving group (e.g., halogen) at the desired position. Purification often utilizes column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify the allyl group (δ 5.0–6.0 ppm for vinyl protons) and dimethylamide protons (δ 2.8–3.2 ppm). Aromatic protons show splitting patterns consistent with substitution .
- IR : Stretching frequencies for the amide C=O (~1650 cm) and allyl C=C (~1640 cm) confirm functional groups .
- MS : High-resolution mass spectrometry verifies the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do solvent environments influence the 13^{13}13C NMR chemical shifts of this compound?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter carbonyl carbon shifts. Polar solvents (e.g., DMSO) induce downfield shifts (~3–5 ppm) due to dipole-dipole interactions, while non-polar solvents (e.g., cyclohexane) result in upfield shifts. Rotational barriers about the C–N bond (ΔG ~80 kJ/mol) can also be inferred from solvent-dependent line-broadening in C NMR .
Q. What strategies optimize substitution patterns on the benzamide ring for enhanced bioactivity?
- Methodological Answer :
- Halogenation : Bromine or chlorine at specific positions (e.g., para to the allyl group) enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
- Methoxy/Oxy Groups : Introducing electron-donating groups (e.g., methoxy) modulates electronic effects, improving binding to biological targets like enzymes .
- Structure-Activity Relationships (SAR) : Systematic variation of substituents followed by bioassays (e.g., enzyme inhibition assays) identifies pharmacophoric motifs .
Q. How can computational methods predict the reactivity and rotational barriers of this compound?
- Methodological Answer :
- DFT Calculations : Density Functional Theory (DFT) models predict rotational barriers around the C–N bond by evaluating torsional potentials. Solvent effects are incorporated via continuum solvation models (e.g., PCM) .
- Molecular Docking : Simulations assess interactions with biological targets (e.g., enzymes), guiding structural modifications to improve binding affinity .
Q. What analytical techniques resolve contradictions in reported reaction yields for allyl-substituted benzamides?
- Methodological Answer : Discrepancies in yields often arise from reaction conditions (e.g., catalyst loading, temperature). Controlled reproducibility studies with:
- In-situ Monitoring : ReactIR or HPLC tracks intermediate formation.
- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature vs. catalyst ratio) identifies optimal conditions .
Key Notes
- Contradictions : Yields in cross-coupling reactions vary with catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) due to differing ligand steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
